Subunit Photoaffinity Labeling Pattern on E. coli RNA Polymerase: 5-Azido-UTP vs. 8-Azido-ATP
5-Azido-UTP photolabels the β′, β, and σ subunits of E. coli RNA polymerase to approximately equal extents—33%, 31%, and 36% in the presence of DNA, and 35%, 30%, and 35% in its absence [1]. In contrast, the ATP analog 8-azido-ATP produces a strongly hierarchical labeling pattern: β′ > σ ≫ β > α [1]. This differential pattern directly reflects the distinct nucleotide-binding site specificities of the two probes and is critical for experimental designs requiring simultaneous labeling of multiple polymerase subunits with comparable stoichiometry.
| Evidence Dimension | Subunit photoaffinity labeling efficiency (% incorporation) |
|---|---|
| Target Compound Data | β′: 33% (with DNA) / 35% (without DNA); β: 31% / 30%; σ: 36% / 35% |
| Comparator Or Baseline | 8-Azido-ATP: β′ > σ ≫ β > α (hierarchical pattern; no DNA-dependent shift reported) |
| Quantified Difference | 5-Azido-UTP yields equimolar labeling across β′, β, σ subunits (±5%); 8-azido-ATP shows ≥10-fold selectivity for β′ over α |
| Conditions | E. coli RNA polymerase holoenzyme; 229 bp DNA template containing M13 gene II promoter; photolysis at 254 nm |
Why This Matters
For experiments requiring unbiased, stoichiometric crosslinking to all nucleotide-proximal RNA polymerase subunits, 5-azido-UTP provides a labeling pattern unattainable with 8-azido-ATP, directly impacting procurement decisions for PAL studies.
- [1] Woody, A. Y. M., Evans, R. K., & Woody, R. W. (1988). Characterization of a photoaffinity analog of UTP, 5-azido-UTP, for analysis of the substrate binding site on E. coli RNA polymerase. Biochemical and Biophysical Research Communications, 150(3), 917–924. View Source
